2',4'-Dihydroxy-3',6'-dimethoxychalcone
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These are cancerous cells, and the compound’s role is to inhibit their growth .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been found to have IC50 values of 10.67 and 18.60 μM for CCRF-CEM leukemia cells and CEM/ADR5000 cells, respectively . This indicates the concentration of the compound required to reduce the growth of these cells by half.
Biochemical Pathways
The compound is known to activate the Nrf2–ARE pathway in PC12 cells . This pathway is crucial for the induction of antioxidant enzymes such as hemeoxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) .
Result of Action
The activation of the Nrf2–ARE pathway and the induction of antioxidant enzymes result in cytoprotection against oxidative stress . This means that the compound helps protect the cells from damage caused by reactive oxygen species.
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Cellular Effects
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells .
Molecular Mechanism
At the molecular level, 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 3,6-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are not well-documented. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its cytotoxic effects on cancer cells, particularly leukemia cells.
Comparison with Similar Compounds
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone can be compared with other similar compounds in the chalcone family:
4’,6’-Dimethoxy-2’,4’-dihydroxychalcone: Similar structure but different substitution pattern.
4’,6’-Dimethoxy-2’-hydroxychalcone: Lacks one hydroxyl group compared to 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone.
4’,6’-Dimethoxy-2’,3’-dihydroxychalcone: Different hydroxyl group positions.
The uniqueness of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694227 | |
Record name | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54299-50-2 | |
Record name | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the notable biological activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?
A1: Research indicates that this compound exhibits promising antimicrobial and cytotoxic activities. Specifically, it demonstrated activity against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [, ]. Furthermore, it displayed cytotoxicity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ].
Q2: How potent is the cytotoxic activity of this compound compared to standard anticancer drugs?
A2: Studies show that this compound exhibits potent anti-leukemic activity. Notably, its IC50 value against the THP-1 leukemia cell line was found to be 3.5 µg/mL, which is comparable to the IC50 value of the established anticancer drug paclitaxel (4 µg/mL) []. This finding highlights the potential of this compound as a lead compound for developing new anti-leukemic therapies.
Q3: Beyond its antimicrobial and cytotoxic activities, are there other potential therapeutic applications for this compound?
A3: While the provided research primarily focuses on antimicrobial and cytotoxic properties, this compound belongs to the chalcone class of compounds. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticholinesterase effects []. Further research is needed to explore the full therapeutic potential of this compound in these and other areas.
Q4: What is the source of this compound, and how is it obtained?
A4: this compound is a natural product isolated from the leaves of Polygonum limbatum [, ]. The isolation process typically involves multiple steps, including extraction of the plant material with methanol, followed by various chromatographic techniques to separate and purify the compound [, ].
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